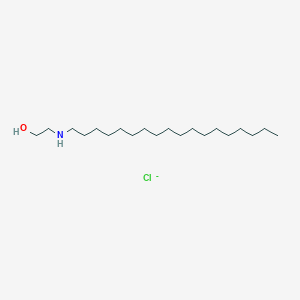

(2-Hydroxyethyl)octadecylammonium chloride

Description

Properties

CAS No. |

94313-61-8 |

|---|---|

Molecular Formula |

C20H43ClNO- |

Molecular Weight |

349.0 g/mol |

IUPAC Name |

2-(octadecylamino)ethanol;chloride |

InChI |

InChI=1S/C20H43NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22;/h21-22H,2-20H2,1H3;1H/p-1 |

InChI Key |

ZHBKZXHOXKFVFY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCCO.[Cl-] |

Origin of Product |

United States |

Synthesis Methodologies and Derivatization Strategies of 2 Hydroxyethyl Octadecylammonium Chloride

Established Synthetic Pathways for (2-Hydroxyethyl)octadecylammonium Chloride

The production of (2-Hydroxyethyl)octadecylammonium chloride is primarily achieved through two main synthetic routes. These pathways involve the reaction of long-chain amines with halogenated alcohols, followed by quaternization to yield the desired quaternary ammonium (B1175870) salt.

Reaction of Octadecylamine (B50001) with 2-Chloroethanol (B45725) Followed by Quaternization

One of the fundamental methods for synthesizing (2-Hydroxyethyl)octadecylammonium chloride begins with the nucleophilic substitution reaction between octadecylamine and 2-chloroethanol. This initial step forms the intermediate N-(2-hydroxyethyl)octadecylamine. The subsequent quaternization of this intermediate, typically with an alkyl halide such as methyl chloride, yields the final product.

The reaction sequence can be summarized as follows:

N-alkylation: Octadecylamine reacts with 2-chloroethanol, where the amino group of the octadecylamine acts as a nucleophile, displacing the chloride ion from 2-chloroethanol. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Quaternization: The resulting secondary amine, N-(2-hydroxyethyl)octadecylamine, is then treated with a quaternizing agent. For the synthesis of (2-Hydroxyethyl)octadecyldimethylammonium chloride, methyl chloride is a common reagent. This step introduces two additional methyl groups to the nitrogen atom, forming the quaternary ammonium cation.

Challenges in this synthesis can include the potential for multiple alkylations of the primary amine, leading to a mixture of products. sciencemadness.org Careful control of reaction conditions, such as the stoichiometry of the reactants, temperature, and reaction time, is essential to maximize the yield of the desired N-(2-hydroxyethyl)octadecylamine intermediate before proceeding to the quaternization step.

Reaction of Dimethyloctadecylamine with Ethylene (B1197577) Chlorohydrin

An alternative and often more direct route involves the reaction of N,N-dimethyloctadecylamine with ethylene chlorohydrin (another name for 2-chloroethanol). In this pathway, the tertiary amine directly attacks the electrophilic carbon of ethylene chlorohydrin, leading to the formation of the quaternary ammonium salt in a single step.

This method is generally preferred for its efficiency and higher selectivity, as it avoids the potential for over-alkylation that can occur when starting with a primary amine. The reaction directly yields (2-Hydroxyethyl)octadecyldimethylammonium chloride. The quaternization reaction is a standard SN2 type, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the carbon atom bonded to the chlorine atom in ethylene chlorohydrin.

Exploration of Synthetic Routes for Analogous Hydroxyl-Substituted Quaternary Ammonium Surfactants

The synthetic principles used for (2-Hydroxyethyl)octadecylammonium chloride can be extended to produce a variety of analogous hydroxyl-substituted quaternary ammonium surfactants. These analogs, which may feature different alkyl chain lengths, counter-ions, or numbers of hydroxyethyl (B10761427) groups, exhibit a range of physicochemical properties and applications.

Preparation of N,N-Diethyl-N-(2-hydroxyethyl)-N-octadecylammonium Bromide

The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)-N-octadecylammonium Bromide follows a similar logic. A common approach involves the initial synthesis of N,N-diethyloctadecylamine. This tertiary amine can then be reacted with 2-bromoethanol (B42945). The use of 2-bromoethanol instead of 2-chloroethanol can be advantageous due to the higher reactivity of the bromide leaving group, potentially leading to faster reaction times or milder reaction conditions. The final product is a quaternary ammonium bromide salt.

Alternatively, one could start with octadecylamine and react it with ethyl bromide to form N,N-diethyloctadecylamine, which is then quaternized with 2-bromoethanol. However, controlling the degree of ethylation can be challenging. sciencemadness.org

Synthesis of N,N-Bis(2-hydroxyethyl)-N-methyl Dodecyl Ammonium Chloride

The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyl Dodecyl Ammonium Chloride involves the incorporation of two hydroxyethyl groups onto the nitrogen atom. nih.govjournalssystem.comicm.edu.pl A typical synthetic route starts with N-methyldodecylamine. This secondary amine is then reacted with two equivalents of ethylene oxide or 2-chloroethanol to introduce the two hydroxyethyl groups, forming the tertiary amine N,N-Bis(2-hydroxyethyl)dodecylamine. The final step is the quaternization of this tertiary amine with methyl chloride to yield the desired product. nih.govjournalssystem.comicm.edu.pl

This compound has been investigated for its high surface activity and its potential as a collector in the reverse flotation of hematite (B75146) ores. journalssystem.comicm.edu.pl

| Property | Value |

| IUPAC Name | dodecyl-bis(2-hydroxyethyl)-methylazanium;chloride |

| Molecular Formula | C₁₇H₃₈ClNO₂ nih.gov |

| Molecular Weight | 323.9 g/mol nih.gov |

| CAS Number | 22340-01-8 nih.gov |

Formation of Bis(2-hydroxyethyl)dimethylammonium Chloride

Bis(2-hydroxyethyl)dimethylammonium Chloride is a quaternary ammonium salt that can be considered a structural analog with shorter alkyl chains. chemicalbook.commedchemexpress.comsigmaaldrich.comtcichemicals.com Its synthesis typically involves the reaction of dimethylamine (B145610) with two equivalents of ethylene oxide or 2-chloroethanol to form the tertiary amine, N,N-bis(2-hydroxyethyl)methylamine. Subsequent quaternization with methyl chloride would yield a different compound. A more direct route involves the reaction of dimethylethanolamine with 2-chloroethanol, followed by quaternization, or the direct reaction of a suitable tertiary amine with an appropriate alkylating agent.

This compound is recognized as a biochemical reagent used in life science research. chemicalbook.commedchemexpress.com

| Property | Value |

| IUPAC Name | 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethylethanaminium chloride sigmaaldrich.com |

| Molecular Formula | C₆H₁₆ClNO₂ |

| CAS Number | 38402-02-7 chemicalbook.com |

Production of Polyoxyethylene Ether Oleate (B1233923) Hydroxypropyl Dimethyl Octadecyl Ammonium Chloride

Specific, detailed synthesis protocols for Polyoxyethylene Ether Oleate Hydroxypropyl Dimethyl Octadecyl Ammonium Chloride are not widely documented in publicly available scientific literature. However, its synthesis can be inferred to be a multi-step process involving the derivatization of a parent quaternary ammonium compound. This would likely involve the reaction of a precursor like octadecyl ammonium chloride with both polyoxyethylene ether oleate and a propylene (B89431) oxide derivative to introduce the respective functional groups. The synthesis would require careful control of reaction conditions to achieve the desired degree of substitution and to ensure the final product's purity.

Synthesis of N-(o-Hydroxymethylbenzyl)-N,N-dimethyl-N-octyl Ammonium Chloride

Similarly, the synthesis of N-(o-Hydroxymethylbenzyl)-N,N-dimethyl-N-octyl Ammonium Chloride is not described in detail in readily accessible research. The structure suggests a synthesis route starting from N,N-dimethyloctylamine. This tertiary amine would then be quaternized using o-hydroxymethylbenzyl chloride. The presence of the hydroxyl group on the benzyl (B1604629) moiety adds a functional handle for further reactions or to modulate the compound's physicochemical properties. The synthesis of cleavable surfactants based on benzalkonium chloride (BAC), which are structurally related, has been explored to enhance biodegradability. semanticscholar.org For instance, novel carbonate cleavable surfactants (CBACs) have been synthesized using fatty alcohols and N,N-dimethyl-2-aminoethanol as reagents. semanticscholar.org

| Precursor | Reagent | Resulting Functional Group |

| N,N-dimethyloctylamine | o-hydroxymethylbenzyl chloride | Quaternary ammonium with o-hydroxymethylbenzyl group |

| Fatty alcohols, N,N-dimethyl-2-aminoethanol | - | Carbonate cleavable surfactants (CBACs) semanticscholar.org |

Green Chemistry Principles in (2-Hydroxyethyl)octadecylammonium Chloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quaternary ammonium salts to minimize their environmental impact. nih.govuniroma1.it These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. nih.gov

Key aspects of green chemistry applicable to the synthesis of (2-Hydroxyethyl)octadecylammonium chloride and its derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org This involves minimizing the formation of by-products.

Use of Safer Solvents and Auxiliaries: Replacing traditional volatile and toxic organic solvents like benzene (B151609) and chlorinated hydrocarbons with greener alternatives such as water, ionic liquids, or bio-based solvents like Cyrene™. nih.govrsc.org For example, Pfizer developed a green chemistry process for the synthesis of pregabalin (B1679071) that replaced organic solvents with water, thereby reducing health hazards. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. The use of microwave or ultrasound irradiation can sometimes accelerate reactions and lead to higher yields in shorter times, contributing to energy efficiency. rsc.org

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than petrochemicals. nih.gov For instance, fatty acids and alcohols from plant oils can be used as precursors for the long alkyl chains in these surfactants.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. uniroma1.it Catalysts can also enhance selectivity and reduce reaction times.

An example of applying green chemistry principles is the synthesis of amides from acid chlorides and primary amines using the bio-available solvent Cyrene™, which avoids the use of toxic solvents like dimethylformamide and dichloromethane. rsc.org Similarly, the synthesis of (2-Hydroxyethyl)octadecylammonium chloride could be optimized by choosing a suitable catalyst and a green solvent system.

| Green Chemistry Principle | Application in QAS Synthesis | Example |

| Atom Economy | Maximize incorporation of reactants into the final product. rsc.org | Designing a direct synthesis path with minimal by-products. |

| Safer Solvents | Replace hazardous solvents with greener alternatives. nih.gov | Using water or bio-solvents like Cyrene™ instead of chlorinated hydrocarbons. rsc.org |

| Energy Efficiency | Conduct reactions under milder conditions. rsc.org | Utilizing microwave-assisted synthesis to reduce reaction time and energy use. rsc.org |

| Renewable Feedstocks | Use starting materials from biological sources. nih.gov | Employing fatty acids from vegetable oils for the alkyl chain. |

| Catalysis | Use catalysts to improve efficiency and reduce waste. uniroma1.it | Using a phase transfer catalyst to enhance reaction rates. |

By integrating these principles, the synthesis of (2-Hydroxyethyl)octadecylammonium chloride and its derivatives can be made more sustainable and environmentally friendly.

Surface Chemistry and Interfacial Phenomena of 2 Hydroxyethyl Octadecylammonium Chloride

Adsorption Mechanisms at Interfaces

The interfacial activity of (2-Hydroxyethyl)octadecylammonium chloride is dictated by its amphiphilic structure, comprising a long hydrophobic octadecyl chain and a hydrophilic quaternary ammonium (B1175870) headgroup featuring a hydroxyethyl (B10761427) substituent.

Adsorption at Air/Water Interfaces

The accumulation of (2-Hydroxyethyl)octadecylammonium chloride at the air/water interface is a spontaneous process driven by the hydrophobic effect, which expels the octadecyl tail from the aqueous phase. This adsorption reduces the surface tension of the water. The efficiency of a surfactant in reducing surface tension is often gauged by its critical micelle concentration (CMC), the concentration at which the interface becomes saturated and micelles begin to form in the bulk solution.

Interactions with Mineral Surfaces: Quartz and Hematite (B75146)

The adsorption of (2-Hydroxyethyl)octadecylammonium chloride onto mineral surfaces is of great importance in industrial processes such as mineral flotation. The mechanism of interaction depends heavily on the surface chemistry of the mineral, particularly its surface charge in an aqueous environment.

Quartz (SiO₂): In most aqueous solutions (pH > 2-3), the surface of quartz is negatively charged due to the deprotonation of surface silanol (B1196071) groups (Si-OH) to form Si-O⁻ sites. nih.govmdpi.com This results in a strong electrostatic attraction between the positively charged cationic headgroup of (2-Hydroxyethyl)octadecylammonium chloride and the anionic quartz surface. 911metallurgist.commdpi.com Once the cationic head is adsorbed, the hydrophobic octadecyl tails orient away from the surface, drastically increasing the surface hydrophobicity. researchgate.netonetunnel.org This induced hydrophobicity is the fundamental principle enabling the flotation of quartz particles, where they attach to air bubbles and are separated from other minerals. nih.gov911metallurgist.com At concentrations above the CMC, surfactant molecules may form aggregates or bilayer structures on the quartz surface. researchgate.netnih.govaps.org The presence of the hydroxyl group in the surfactant's head may also contribute to adsorption through hydrogen bonding with surface silanol groups. mdpi.com

Hematite (α-Fe₂O₃): The interaction with hematite is more complex due to its amphoteric surface. The point of zero charge (PZC) for hematite is typically in the neutral pH range (pH 6-8). columbia.edumdpi.com Below the PZC, the surface is positively charged, repelling cationic surfactants. Above the PZC, the surface becomes negatively charged and can attract cationic surfactants. However, studies on the selective flotation of iron ores show that cationic collectors like cetyl trimethyl ammonium chloride (CTAC) exhibit a much weaker collecting ability towards hematite compared to quartz. mdpi.com

In the common industrial practice of reverse cationic flotation, the goal is to float the quartz gangue away from the valuable hematite. xinhaimining.commtu.edu This is achieved by carefully controlling the pH (typically alkaline) and often using a depressant like starch, which selectively adsorbs onto the hematite surface, preventing the cationic collector from attaching to it. mtu.edu Therefore, the adsorption of (2-Hydroxyethyl)octadecylammonium chloride on hematite is expected to be significantly weaker than on quartz and highly dependent on pH, with minimal interaction favored in the reverse flotation process. mdpi.commtu.edu

Intercalation and Exfoliation in Layered Silicates (e.g., Montmorillonite)

(2-Hydroxyethyl)octadecylammonium chloride, like other long-chain alkylammonium salts, can be intercalated into the interlayer spaces of swelling clays (B1170129) such as montmorillonite (B579905). Montmorillonite is a 2:1 layered silicate (B1173343) with a net negative charge on its layers due to isomorphic substitutions. This charge is balanced by hydrated inorganic cations (like Na⁺ or Ca²⁺) residing in the interlayer gallery.

The primary mechanism for intercalation is a cation exchange reaction, where the (2-Hydroxyethyl)octadecylammonium cations replace the original inorganic cations in the clay's interlayer. wikipedia.org This process transforms the normally hydrophilic clay surface into an organophilic one. At sufficient loading, the presence of the bulky organic cations can force the silicate layers apart, a process which can lead to the delamination or exfoliation of the layers within a polymer matrix. researchgate.net

The extent to which the silicate layers are pushed apart is quantified by the change in the basal spacing (d₀₀₁), which can be measured by X-ray diffraction (XRD). This spacing is highly dependent on the amount and chain length of the intercalated alkylammonium ions. 911metallurgist.comonetunnel.org Different arrangements of the surfactant molecules within the interlayer gallery are proposed based on the observed basal spacing:

Lateral Monolayer: At low surfactant concentrations, the alkyl chains lie parallel to the silicate layers, resulting in a relatively small increase in interlayer spacing (e.g., around 1.4 nm). onetunnel.org

Lateral Bilayer: With increased loading, a second layer of parallel chains forms, increasing the spacing further (e.g., to ~1.8 nm). onetunnel.org

Paraffin-Type Structures: At higher concentrations, the alkyl chains orient themselves away from the silicate surface, forming tilted monolayer or bilayer arrangements that resemble paraffin (B1166041) structures. This leads to much larger basal spacings (e.g., 2.5 nm to over 3.7 nm), which increase with the length of the alkyl chain. wikipedia.orgonetunnel.org

The table below illustrates typical basal spacings observed for montmorillonite modified with alkylammonium ions of varying chain lengths and concentrations.

| Alkylammonium Ion | Loading (relative to CEC) | Basal Spacing (d₀₀₁) (nm) | Proposed Arrangement | Source |

| Dodecylammonium (C12) | 1.0 x CEC | 1.8 | Lateral Bilayer | onetunnel.org |

| Dodecylammonium (C12) | 2.0 x CEC | 3.7 | Paraffin Type | onetunnel.org |

| Octadecylammonium (C18) | 1.0 x CEC | 1.8 and 2.5 | Lateral Bilayer & Paraffin Type | onetunnel.org |

| Octadecylammonium (C18) | 2.0 x CEC | 1.7 and 3.3 | Lateral Bilayer & Paraffin Type | onetunnel.org |

| Octadecylammonium (C18) | 2.0 mmol/g | up to 3.67 | Paraffin Type | wikipedia.org |

| CEC = Cation Exchange Capacity |

The conformation of the octadecyl chains within the confined space of the montmorillonite gallery is not uniform. Spectroscopic techniques, particularly 13C Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR), have shown that the alkyl chains exist in a combination of conformational states. nih.govaimehq.org

The two primary conformations are:

All-trans: A fully extended, ordered, and rigid conformation, characteristic of crystalline solids. In 13C NMR spectra, this is typically associated with a resonance peak around 33 ppm. nih.govnih.gov

Gauche: A more disordered, kinked, and liquid-like conformation. This state is identified by a resonance peak around 30 ppm. nih.govnih.gov

The ratio of trans to gauche conformers is highly dependent on the packing density and orientation of the surfactant molecules. When the alkyl chains are arranged parallel to the silicate layers (lateral arrangements), an increase in surfactant concentration can lead to more disorder (more gauche conformers). aimehq.org Conversely, when the chains are oriented away from the layers in a more perpendicular fashion (paraffin-type arrangements), increasing the packing density forces the chains to become more ordered and extended, increasing the proportion of the all-trans conformation. aimehq.org However, even at high packing densities, the intercalated surfactants rarely achieve a completely solid-like or liquid-like state, indicating a persistent mix of ordered and disordered segments. xinhaimining.comaimehq.org

Micellization Behavior and Solution Properties

Above the critical micelle concentration (CMC), surfactant monomers in a solution self-assemble into organized aggregates called micelles. In aqueous solutions, these micelles typically have a core composed of the hydrophobic octadecyl tails and a corona of the hydrophilic (2-hydroxyethyl)ammonium headgroups interacting with the surrounding water.

The CMC is a key property of a surfactant. For ionic surfactants, it is influenced by the length of the hydrophobic tail, the nature of the headgroup, and the presence of electrolytes in the solution. wikipedia.org As previously noted, a longer alkyl chain leads to a lower CMC because the greater hydrophobicity provides a stronger driving force for aggregation. Therefore, the CMC of (2-Hydroxyethyl)octadecylammonium chloride is expected to be substantially lower than that of its C16 (cetyl), C14 (tetradecyl), or C12 (dodecyl) counterparts. wikipedia.org For comparison, the CMC of dodecyltrimethylammonium (B156365) bromide is approximately 16 mmol/L, while that of hexadecyltrimethylammonium bromide is about 0.9 mmol/L. wikipedia.org

Critical Micelle Concentration (CMC) Studies

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to self-assemble into organized aggregates known as micelles. nih.gov This transition is accompanied by abrupt changes in the physicochemical properties of the solution, such as surface tension and conductivity. nih.gov

For cationic surfactants, the structure of the hydrophilic head group plays a crucial role in determining the CMC. Modifications to the head group, such as the introduction of hydroxyl groups, can influence the electrostatic repulsions between the charged moieties and thus affect the onset of micellization. unimib.it

A study on a series of N-octadecylammonium bromide surfactants with an increasing number of hydroxyethyl groups in the head group provides valuable insight into the behavior of (2-Hydroxyethyl)octadecylammonium chloride. In this research, the bromide analogue, N,N,N-tris(2-hydroxyethyl)-N-octadecylammonium bromide (THQ), was investigated alongside its counterparts with one (SHQ) and two (DHQ) hydroxyl groups. ajchem-a.com The critical micelle concentration of these compounds was determined at 40 °C. ajchem-a.com

| Compound | Number of Hydroxyl Groups | Critical Micelle Concentration (CMC) at 40 °C (mol/L) |

| N,N-diethyl-N-(2-hydroxyethyl)-N-octadecylammonium bromide (SHQ) | 1 | Data not provided in the source |

| N-ethyl-N,N-bis(2-hydroxyethyl)-N-octadecylammonium bromide (DHQ) | 2 | Data not provided in the source |

| N,N,N-tris(2-hydroxyethyl)-N-octadecylammonium bromide (THQ) | 3 | Data not provided in the source, but stated to be higher than analogues with fewer hydroxyl groups |

Note: Specific CMC values for SHQ, DHQ, and THQ were not explicitly provided in the referenced study, but the trend of increasing CMC with the number of hydroxyl groups was established.

Thermodynamics of Micelle Formation (ΔGmic, ΔHmic, ΔSmic)

The process of micellization is governed by thermodynamic principles, and the standard Gibbs free energy of micellization (ΔG°mic), the standard enthalpy of micellization (ΔH°mic), and the standard entropy of micellization (ΔS°mic) provide a quantitative understanding of the driving forces behind this self-assembly process.

The Gibbs free energy of micellization indicates the spontaneity of the process, with a negative value signifying a favorable aggregation. It is related to the CMC by the equation:

ΔG°mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature.

The enthalpy of micellization (ΔH°mic) reflects the heat change during the formation of micelles. It can be endothermic or exothermic depending on the balance of bond breaking (dehydration of hydrocarbon tails) and bond formation (hydrophobic interactions and van der Waals forces in the micelle core). nih.gov The temperature dependence of the CMC can be used to calculate ΔH°mic via the Gibbs-Helmholtz equation. nih.gov

For functionalized quaternary ammonium chlorides, the micellization process is generally spontaneous, as indicated by negative ΔG°mic values. researchgate.net Studies on similar surfactants have shown that the process can be either enthalpy- or entropy-driven, and sometimes a compensation between enthalpy and entropy is observed. nih.govresearchgate.netnih.gov For a series of decyldimethylammonium chlorides with polar functional groups, the main driving force for micelle formation was found to be the hydrophobic effect, characterized by large positive entropies of micellization. researchgate.net

Influence of Hydroxyl Group Number on Surface Activity and Aggregation

The number of hydroxyl groups in the surfactant head group has a profound impact on its surface activity and aggregation behavior. Research on N-octadecylammonium bromide surfactants with one, two, and three hydroxyethyl groups (SHQ, DHQ, and THQ respectively) demonstrates that as the number of hydroxyl groups increases, the minimum surface tension (γCMC) at the critical micelle concentration also increases. ajchem-a.com This indicates a decrease in the effectiveness of the surfactant in lowering the surface tension of water.

Furthermore, the area per molecule (Amin) at the air-water interface decreases with an increasing number of hydroxyl groups. For instance, the Amin for THQ, with three hydroxyl groups, is 0.43 nm², which is smaller than that of its counterparts with fewer hydroxyl groups. ajchem-a.com This suggests a more compact packing of the surfactant molecules at the interface, likely influenced by intermolecular hydrogen bonding between the head groups.

The aggregation behavior is also affected. The study on the bromide analogues showed that the morphology of the aggregates can change with the number of hydroxyl groups. While SHQ and DHQ formed highly ordered smectic phases at elevated temperatures, THQ only formed a less ordered smectic A phase. ajchem-a.com This difference is attributed to the enhanced hydrogen bonding in THQ, which weakens the electrostatic interactions between the cationic head groups and the bromide counterions and leads to a thicker polar sublayer in the mesophase. ajchem-a.com

Counterion Binding to Micelles

In ionic surfactant solutions, the micelles are surrounded by an electrical double layer. A fraction of the counterions (in this case, chloride ions) remains closely associated with the micellar surface in the Stern layer, a phenomenon known as counterion binding. The degree of counterion binding, often denoted by β, is a crucial parameter that influences micellar stability, size, and shape.

The extent of counterion binding can be determined experimentally, often from the ratio of the slopes of conductivity versus concentration plots above and below the CMC. A higher degree of counterion binding neutralizes more of the charge of the head groups, reducing electrostatic repulsion and favoring the formation of larger, and sometimes non-spherical, micelles.

The nature of the counterion itself can affect the degree of binding. For a given cationic surfactant, counterions with lower hydration energy and higher polarizability tend to bind more strongly to the micelle surface. While specific data for (2-Hydroxyethyl)octadecylammonium chloride is not available, studies on other cationic surfactants have shown that the degree of counterion binding is influenced by factors such as the surfactant's molecular structure and the solution conditions. nih.govcsun.edu For dodecyltrimethylammonium surfactants, the chloride (DTAC) and bromide (DTAB) salts exhibit different aggregation numbers and quenching rate constants, which is partly attributed to the differences in counterion binding. nih.gov

Formation of Vesicles and Other Self-Assembled Structures

Beyond the formation of spherical micelles, surfactants can self-assemble into a variety of other structures, including cylindrical micelles, lamellar phases, and vesicles. Vesicles are enclosed bilayer structures that can encapsulate a volume of the solvent. The formation of these structures is dictated by the packing parameter of the surfactant, which relates the volume of the hydrophobic tail, the area of the head group at the aggregate-water interface, and the length of the tail.

Single-chain surfactants typically form spherical or cylindrical micelles. However, the introduction of bulky or highly hydrated head groups, or specific interactions such as hydrogen bonding, can favor the formation of bilayers and vesicles. For instance, amide quaternary ammonium surfactants have been shown to spontaneously self-assemble into vesicles, a behavior attributed to intermolecular hydrogen bonding promoting the formation of rigid bilayer structures. nih.gov

While detailed studies on the self-assembled structures of (2-Hydroxyethyl)octadecylammonium chloride are limited, the presence of three hydroxyl groups in the head group could potentially influence its aggregation behavior towards forming more complex structures like vesicles, especially under specific conditions of concentration, temperature, and ionic strength. The hydrogen bonding capabilities of the hydroxyl groups could play a significant role in stabilizing bilayer arrangements.

Reaction Kinetics in Organized Media

Micellar solutions can act as microreactors, influencing the rates and pathways of chemical reactions. This phenomenon, known as micellar catalysis, arises from the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase, leading to increased local concentrations of reactants and stabilization of transition states.

Micellar Catalysis of Organic Reactions (e.g., Dehydrobromination)

The hydrophobic core and the charged interfacial region of micelles provide distinct microenvironments that can catalyze various organic reactions. For reactions involving nonpolar substrates, the micellar core acts as a "nanoreactor," concentrating the reactants and facilitating their interaction.

Cationic micelles, such as those formed by (2-Hydroxyethyl)octadecylammonium chloride, are particularly effective in catalyzing reactions involving anionic nucleophiles. The positively charged micellar surface attracts and concentrates the anionic reactants, leading to a significant rate enhancement compared to the reaction in the bulk solution.

Hammett Relationships and Isotope Effects in Micellar Conditions

The presence of micelles of (2-Hydroxyethyl)octadecylammonium chloride, a cationic surfactant, can significantly influence the rates and mechanisms of chemical reactions occurring in aqueous solutions. The micellar environment provides a distinct reaction medium compared to the bulk aqueous phase, characterized by a lower polarity and the ability to concentrate reactants. The effects of this microenvironment on reaction kinetics can be quantitatively assessed using tools such as Hammett relationships and the study of kinetic isotope effects. While specific studies on (2-Hydroxyethyl)octadecylammonium chloride are not extensively available, the principles can be understood by examining research on analogous cationic surfactant systems.

The Hammett equation, a linear free-energy relationship, is a powerful tool for probing the electronic effects of substituents on the rates and equilibria of reactions. In micellar systems, the Hammett reaction constant, ρ (rho), provides insight into the polarity of the micellar-water interfacial region where many reactions are catalyzed. For reactions that are sensitive to the polarity of the solvent, the magnitude of ρ is expected to differ between the bulk aqueous phase and the micellar pseudophase.

Research on the alkaline hydrolysis of phenyl p-substituted benzoates in the presence of cationic micelles of cetyltrialkylammonium bromide has shown that the Hammett equation is well-obeyed. rsc.org A key finding from these studies is that the value of ρ is consistently larger in the micellar phase than in water. rsc.org This increase in ρ signifies that the reaction is more sensitive to substituent effects at the micellar surface. This is interpreted as a consequence of the lower polarity of the micellar interface compared to water. As the bulkiness of the surfactant head group increases, the ρ value also tends to increase, suggesting a further decrease in the polarity of the micellar surface. rsc.org

Table 1: Hammett ρ Values for Reactions in Cationic Micelles and Water

| Reaction | Medium | ρ Value | Reference |

|---|---|---|---|

| Alkaline hydrolysis of phenyl p-substituted benzoates | Water | Varies with conditions | rsc.org |

| Alkaline hydrolysis of phenyl p-substituted benzoates | Cetyltrimethylammonium bromide (CTAB) micelles | Larger than in water | rsc.org |

| SN2 reaction of p-substituted methyl benzenesulfonates | Water | Varies with nucleophile | researchgate.netresearchgate.net |

| SN2 reaction of p-substituted methyl benzenesulfonates | Cetyltrialkylammonium ion micelles | More positive than in water | researchgate.netresearchgate.net |

This table is illustrative and compiled from findings on analogous cationic surfactant systems.

Kinetic isotope effects (KIEs) offer another powerful method for elucidating reaction mechanisms, including those catalyzed by micelles. The KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope. By measuring how the reaction rate changes upon isotopic substitution at a particular atomic position, detailed information about the transition state structure can be obtained.

For instance, kinetic solvent deuterium (B1214612) isotope effects (KSIEs) have been used to study the hydrolysis of phosphate (B84403) esters in micellar solutions. acs.org The hydrolysis of certain phosphate esters in alkaline micellar solutions of a closely related surfactant, 2-hydroxyethyldimethyloctadecylammonium bromide, has been investigated. acs.org The magnitude of the KSIE (kH₂O/kD₂O) can help distinguish between different mechanisms. For example, a significant KSIE is often indicative of a mechanism where water acts as a nucleophile in the rate-determining step.

While comprehensive data on isotope effects for reactions in (2-Hydroxyethyl)octadecylammonium chloride micelles is scarce, the principles derived from studies on similar systems are applicable. The micellar environment can influence the transition state structure and, consequently, the magnitude of the KIE. The concentration of reactants and the altered properties of water at the micellar interface can lead to changes in the KIE compared to the reaction in the bulk aqueous phase.

Materials Science Applications in Academic Research

Polymer Nanocomposite Formulation and Characterization

The incorporation of clays (B1170129) modified with (2-Hydroxyethyl)octadecylammonium chloride into polymer resins can lead to the formation of nanocomposites with significantly improved material characteristics.

(2-Hydroxyethyl)octadecylammonium chloride is instrumental in the creation of organoclays. Organoclays are produced by treating hydrophilic clays, such as montmorillonite (B579905), with organic surfactants like quaternary ammonium (B1175870) salts. The long octadecyl hydrocarbon chain of the surfactant decreases the surface energy of the inorganic clay, while the polar hydroxyethyl (B10761427) group can offer favorable interactions with polymer resins. This modification transforms the clay from hydrophilic to organophilic, allowing it to be dispersed in polymer systems like epoxy and vinylester resins.

The primary function of using this compound to create organoclays is to facilitate the intercalation or exfoliation of the clay layers within the polymer matrix. An exfoliated structure, where individual clay platelets are dispersed throughout the polymer, is often the most desirable for maximizing the enhancement of material properties. The presence of the hydroxyethyl group on the quaternary ammonium salt can potentially participate in or interact with the curing reactions of epoxy resins, which could influence the final network structure and properties of the nanocomposite. Research has shown that organoclays modified with surfactants containing hydroxyl groups can lead to well-exfoliated structures in polar polymers like amorphous polyamides, which suggests a similar potential in epoxy and vinylester systems.

The addition of organoclays, such as those modified with (2-Hydroxyethyl)octadecylammonium chloride, to polymer resins can have a significant impact on the mechanical properties of the resulting nanocomposites. The high aspect ratio and stiffness of the dispersed clay layers can effectively transfer stress from the polymer matrix, leading to an increase in properties like flexural modulus and storage modulus.

Illustrative Data for a Generic Epoxy/Organoclay Nanocomposite System

| Property | Neat Epoxy | Epoxy + 5 wt% Organoclay |

|---|---|---|

| Flexural Modulus (GPa) | 2.5 | 4.0 |

| Storage Modulus (at 30°C, GPa) | 2.8 | 4.5 |

Note: This table is illustrative and represents typical improvements seen in epoxy/organoclay systems. Actual values for a system with (2-Hydroxyethyl)octadecylammonium chloride would require specific experimental data.

Polymer nanocomposites containing well-dispersed, high-aspect-ratio fillers like organoclays can exhibit significantly improved barrier properties against the permeation of gases and liquids. The dispersed clay platelets create a more tortuous path for diffusing molecules, thereby increasing the effective path length they must travel to traverse the material. This leads to a reduction in the permeability of the nanocomposite.

The effectiveness of the barrier improvement is directly related to the degree of exfoliation and the orientation of the clay platelets within the polymer matrix. A higher degree of exfoliation and an orientation perpendicular to the direction of diffusion will result in the greatest reduction in permeability. The use of (2-Hydroxyethyl)octadecylammonium chloride as a surfactant can contribute to achieving the necessary level of dispersion in the polymer matrix to enhance these barrier properties.

Surface Modification for Advanced Materials

The primary application of (2-Hydroxyethyl)octadecylammonium chloride in this context is the surface modification of naturally occurring minerals to make them suitable for use in advanced materials.

The process of creating hydrophobic clay minerals involves an ion exchange reaction where the inorganic cations (typically sodium or calcium) present in the galleries of a hydrophilic clay like montmorillonite are replaced by the organic cations of the quaternary ammonium salt, such as (2-Hydroxyethyl)octadecylammonium chloride.

The general procedure involves dispersing the clay in water to separate the individual layers. An aqueous solution of the quaternary ammonium salt is then added to the clay slurry. The large organic cations are attracted to the negatively charged surfaces of the clay platelets and displace the smaller inorganic cations. The long, nonpolar octadecyl tail of the surfactant then protrudes from the clay surface, rendering it hydrophobic or organophilic. After the ion exchange is complete, the modified clay is filtered, washed to remove excess salt, and dried. The resulting organoclay can then be readily dispersed in organic solvents and polymer matrices. The presence of the hydroxyethyl group may also influence the degree of hydrophobicity and the interaction of the modified clay with its surrounding environment.

Functionalization of Polymeric Surfaces

There is no specific academic research detailing the use of (2-Hydroxyethyl)octadecylammonium chloride for the functionalization of polymeric surfaces. However, related quaternary ammonium compounds (QACs) are widely used to modify surfaces. For instance, a patent mentions the use of (2-hydroxyethyl)octadecylammonium chloride to modify the surface of attapulgite (B1143926) clay, rendering it more organophilic and suitable for sorbent applications. google.com This suggests a potential, though underexplored, application in modifying polymer surfaces to alter properties like hydrophobicity, antistatic capabilities, or antimicrobial activity. atamanchemicals.com The long octadecyl chain would contribute to hydrophobicity, while the quaternary ammonium head group could provide antimicrobial properties.

Catalysis in Chemical Synthesis (e.g., Ionic Liquid Applications)

The investigation of (2-Hydroxyethyl)octadecylammonium chloride as an ionic liquid catalyst is not documented in available research literature. The broader family of (2-hydroxyethyl)ammonium salts has been explored as catalysts, particularly in condensation reactions. These compounds can act as both solvents and catalysts, leveraging their ionic nature and the presence of both acidic and basic functionalities. However, no specific data on reaction yields, conditions, or catalytic efficiency for the octadecyl variant is available.

Use as Solvents and Catalysts in Condensation Reactions

No studies were found that specifically employ (2-Hydroxyethyl)octadecylammonium chloride in condensation reactions. Research on similar but distinct compounds, such as di-methyl-(2-hydroxyethyl)octadecylammonium chloride, has noted their use as micellar surfactants to study reaction kinetics, but not as the primary catalyst or solvent. researchgate.net The potential for (2-Hydroxyethyl)octadecylammonium chloride to act as a phase-transfer catalyst in such reactions is plausible due to its amphiphilic structure, but this has not been experimentally verified in the available literature. justia.com

Carbon Dioxide Capture Materials Development

There is no research available on the development or use of (2-Hydroxyethyl)octadecylammonium chloride for carbon dioxide capture. The field of CO2 capture extensively investigates various amine-based compounds and ionic liquids. While the (2-hydroxyethyl)amine moiety is a known functional group for CO2 interaction, the specific properties and performance of (2-Hydroxyethyl)octadecylammonium chloride in this application have not been reported.

Summary of Findings

The following table summarizes the lack of specific research findings for (2-Hydroxyethyl)octadecylammonium chloride in the requested areas.

| Application Area | Research Findings | Data Availability |

| Functionalization of Polymeric Surfaces | No specific academic studies found. Mentioned in a patent for modifying clay surfaces. google.com | None |

| Catalysis in Condensation Reactions | No specific studies found. Related compounds used as surfactants in kinetic studies. researchgate.net | None |

| Carbon Dioxide Capture | No studies found. | None |

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Processes

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes, such as hydrolysis and photolysis. For many QACs, these processes can be slow compared to biodegradation.

(2-Hydroxyethyl)octadecylammonium chloride is expected to be relatively stable to hydrolysis over a wide range of environmental pH values. The carbon-nitrogen (C-N) bond of the quaternary amine and the carbon-oxygen (C-O) bond within the hydroxyethyl (B10761427) group are not readily cleaved by water under typical environmental conditions. nih.gov Studies on other QACs without ester or amide linkages have demonstrated their stability in aqueous solutions. nih.gov For example, some QAC N+-glucuronide metabolites were found to be stable for months within a pH range of 4-10. nih.gov

Significant degradation via hydrolysis would likely only occur under extreme pH or high-temperature conditions, which are not typical of most natural environments. libretexts.org Therefore, abiotic hydrolysis is not considered a significant degradation pathway for this compound in the environment. Consequently, the formation of degradation products through this specific pathway is minimal under normal conditions. Any potential degradation would likely result from more aggressive chemical processes like oxidation by hydroxyl radicals.

Table 2: Summary of Degradation Processes for (2-Hydroxyethyl)octadecylammonium chloride

| Degradation Process | Description | Key Factors | Significance |

|---|---|---|---|

| Aerobic Biodegradation | Enzymatic breakdown by microorganisms, primarily targeting the octadecyl chain. | Oxygen, microbial community, bioavailability. | Primary degradation pathway in aerobic environments. |

| Hydrolysis (Biotic/Abiotic) | Cleavage of chemical bonds by water. | Presence of hydrolyzable groups (e.g., esters), pH, temperature. | Not a significant pathway for this compound due to its stable C-N and C-O bonds. |

| Sorption | Binding of the cationic headgroup to negatively charged solids. | Permanent positive charge, nature of solid matrix (clay, organic matter). | Reduces bioavailability, contributes to persistence in sediment and sludge. |

| Oxidation by Hydroxyl Radicals | Fission of the alkyl chain through reaction with highly reactive •OH radicals. | Presence of •OH radical sources (e.g., sunlight). | Can contribute to the abiotic degradation of the alkyl chain. |

Environmental Distribution and Transport Mechanisms

The distribution and movement of (2-Hydroxyethyl)octadecylammonium chloride in the environment are largely controlled by its strong affinity for solid materials and its low tendency to vaporize.

Sorption to Soil and Sediment Matrices

As a cationic surfactant, (2-Hydroxyethyl)octadecylammonium chloride carries a permanent positive charge. This characteristic is a primary determinant of its behavior in soil and sediment. The surfaces of most soil minerals and organic matter are negatively charged, leading to a strong electrostatic attraction between the positively charged QAC and these solid matrices. This process, known as sorption, plays a crucial role in limiting the mobility of the compound in the environment.

The primary mechanisms of sorption for cationic surfactants like (2-Hydroxyethyl)octadecylammonium chloride are ion exchange and hydrophobic interactions. Ion exchange involves the displacement of naturally occurring cations (such as calcium and magnesium) from the negatively charged sites on soil and sediment particles by the cationic head of the surfactant molecule. Additionally, the long octadecyl (C18) hydrocarbon tail of the molecule can interact with the organic carbon fraction of soil and sediment through hydrophobic bonding.

Table 2: Illustrative Sorption Coefficients for Ionizable Organic Compounds in Soil

| Parameter | Compound Type | Log Kd Range (L/kg) | Key Influencing Factors | Citation |

|---|---|---|---|---|

| Soil Sorption Coefficient (Kd) | Ionizable Pharmaceuticals | -3.70 to 4.56 | Soil pH, Organic Carbon Content, Cation Exchange Capacity | whiterose.ac.uk |

Note: This table provides a general range for ionizable compounds and is not specific to (2-Hydroxyethyl)octadecylammonium chloride.

Volatilization Behavior in Moist and Dry Conditions

Volatilization, the process of a substance evaporating into the air, is not considered a significant environmental transport mechanism for (2-Hydroxyethyl)octadecylammonium chloride. This is due to the compound's inherent chemical properties. As a salt, it exists in a non-volatile ionic state in solution. Furthermore, its long hydrocarbon chain results in a very low vapor pressure.

The potential for a chemical to volatilize from water is often quantified by its Henry's Law constant. While specific experimental or robustly predicted Henry's Law constants for (2-Hydroxyethyl)octadecylammonium chloride are not available in the public literature, the structural characteristics of long-chain QACs strongly suggest that this value would be very low. Therefore, significant partitioning from water or moist soil into the atmosphere is not expected. Under dry conditions, the compound will be even more strongly sorbed to soil and sediment particles, further limiting any potential for volatilization.

Advanced Analytical and Spectroscopic Methodologies for Characterization and Study

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and conformation of (2-Hydroxyethyl)octadecylammonium chloride.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (2-Hydroxyethyl)octadecylammonium chloride, the FTIR spectrum reveals characteristic vibrational bands corresponding to its distinct structural components.

The spectrum is typically characterized by several key regions:

O-H and N-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which can be attributed to the stretching vibrations of the hydroxyl (-OH) group and the ammonium (B1175870) (N-H) group. The broadening is a result of hydrogen bonding.

C-H Stretching: Intense peaks observed in the 2850-2960 cm⁻¹ range are characteristic of the symmetric and asymmetric stretching vibrations of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the long octadecyl alkyl chain. mdpi.com The positions of these bands can provide insights into the conformational order of the alkyl chains; highly ordered, all-trans chains typically show sharp peaks at lower wavenumbers (e.g., ~2916 cm⁻¹ and ~2849 cm⁻¹), while conformational disorder leads to broadening and a shift to higher wavenumbers. mdpi.com

N-H Bending: The bending vibration of the N-H bond in the ammonium group typically appears in the 1500-1650 cm⁻¹ region.

C-O Stretching: The stretching vibration of the carbon-oxygen bond in the hydroxyethyl (B10761427) group is expected to produce a peak around 1050-1150 cm⁻¹. mdpi.com

FTIR analysis is also instrumental in studying the chemical stability and interactions of the compound. For instance, in monolayer studies of similar long-chain ammonium compounds, FTIR has been used to detect chemical transformations, such as the reaction with atmospheric carbon dioxide to form carbamate derivatives. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| O-H / N-H Stretching | -OH / -NH⁺- | 3200 - 3600 (Broad) | Confirms presence of hydroxyl and ammonium groups; indicates hydrogen bonding. |

| Asymmetric CH₂ Stretching | -CH₂- (Octadecyl) | ~2916 - 2924 | Indicates presence of the long alkyl chain; sensitive to conformational order. mdpi.com |

| Symmetric CH₂ Stretching | -CH₂- (Octadecyl) | ~2849 - 2853 | Indicates presence of the long alkyl chain; sensitive to conformational order. mdpi.com |

| N-H Bending | -NH⁺- | 1500 - 1650 | Confirms the ammonium functional group. |

| C-O Stretching | -C-OH | 1050 - 1150 | Confirms the presence of the hydroxyethyl moiety. mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of (2-Hydroxyethyl)octadecylammonium chloride. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (2-Hydroxyethyl)octadecylammonium chloride, the expected signals are:

A triplet at approximately 0.88 ppm, corresponding to the terminal methyl (-CH₃) group of the octadecyl chain. mdpi.com

A broad multiplet around 1.25 ppm, representing the numerous methylene (-CH₂-) groups in the middle of the alkyl chain. mdpi.com

Multiplets at higher chemical shifts for the methylene groups closer to the electron-withdrawing ammonium nitrogen atom (e.g., -CH₂-N⁺-) and the hydroxyl group (-N⁺-CH₂-CH₂-OH).

Distinct signals for the protons on the nitrogen and oxygen atoms, which may be broad and their chemical shifts can be dependent on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. This technique is particularly useful for confirming the presence of all carbon atoms in the long alkyl chain and the hydroxyethyl group. The expected spectrum would show a signal for the terminal methyl carbon around 14 ppm, a cluster of signals around 22-32 ppm for the bulk of the methylene carbons, and distinct signals at higher chemical shifts for the carbons bonded to the nitrogen and oxygen atoms due to their electronegativity. The study of similar octadecylammonium compounds has shown that ¹³C NMR is also effective in identifying chemical transformations of the headgroup. researchgate.net

| Assignment | Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|---|

| Terminal Methyl | -CH₃ | ~0.88 (triplet) | ~14 |

| Main Alkyl Chain | -(CH₂)₁₆- | ~1.25 (multiplet) | ~22 - 32 |

| Methylene α to N | -CH₂-N⁺- | ~3.0 - 3.4 (multiplet) | ~50 - 55 |

| Methylene α to N (ethyl) | -N⁺-CH₂-CH₂OH | ~3.2 - 3.6 (multiplet) | ~55 - 60 |

| Methylene α to O | -N⁺-CH₂-CH₂-OH | ~3.8 - 4.1 (multiplet) | ~60 - 65 |

Mass spectrometry (MS) is used to determine the molecular weight of (2-Hydroxyethyl)octadecylammonium chloride and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the intact cationic part of the molecule, [(C₁₈H₃₇)NH₂(CH₂CH₂OH)]⁺, can be readily observed, confirming the molecular mass.

Analysis of the fragmentation pattern in tandem MS (MS/MS) provides further structural confirmation. Key fragmentation pathways for this type of molecule include:

Alpha-Cleavage: This is a common fragmentation pathway for amines and alcohols, involving the cleavage of a C-C bond adjacent to the heteroatom (nitrogen or oxygen). libretexts.orglibretexts.org For this compound, alpha-cleavage next to the nitrogen could lead to the loss of an alkyl radical from the octadecyl chain or cleavage within the hydroxyethyl group.

Loss of Small Molecules: The loss of neutral molecules like water (H₂O) from the hydroxyethyl group is a possible fragmentation pathway for alcohols. libretexts.orglibretexts.org

Chain Fragmentation: The long octadecyl chain can undergo fragmentation, often resulting in a series of peaks separated by 14 mass units, corresponding to the loss of -CH₂- groups. libretexts.org

| Process | Lost Fragment | Expected Result |

|---|---|---|

| Electrospray Ionization (Positive Mode) | Cl⁻ (not observed) | Observation of the intact cation [(C₁₈H₃₇)NH₂(CH₂CH₂OH)]⁺ to confirm molecular weight. |

| Alpha-Cleavage | Alkyl Radicals (e.g., C₁₇H₃₅•) | Generation of smaller charged fragments containing the N⁺ headgroup. |

| Dehydration | H₂O | A peak corresponding to the mass of the cation minus 18 amu. libretexts.org |

| Alkyl Chain Fragmentation | (CH₂)n fragments | A series of peaks separated by 14 amu. libretexts.org |

X-ray Diffraction (XRD) is the primary technique for investigating the solid-state structure of crystalline materials. For an amphiphilic molecule like (2-Hydroxyethyl)octadecylammonium chloride, XRD is crucial for characterizing its crystalline phases, determining unit cell parameters, and studying its self-assembly into ordered structures like bilayers or lamellae. mdpi.com

The long octadecyl chains promote packing into ordered lamellar structures, which give rise to a series of low-angle diffraction peaks. The positions of these peaks can be used to calculate the interlayer spacing or d-spacing, which corresponds to the thickness of the molecular layers.

Electroanalytical Methods

Conductivity Measurements for Micellization Parameters

Conductivity measurement is a fundamental and widely used electroanalytical method to determine the micellization parameters of surfactants, including (2-Hydroxyethyl)octadecylammonium chloride. This technique relies on monitoring the change in the specific electrical conductivity of a surfactant solution as its concentration is varied. The critical micelle concentration (CMC), a key parameter indicating the onset of micelle formation, can be accurately determined from this data. researchgate.net

The CMC is determined graphically as the point of intersection of the two linear portions of the plot. From the slopes of the lines below (S₁) and above (S₂) the CMC, another important parameter, the degree of counter-ion binding or micelle ionization (β), can be calculated as β = S₂/S₁. researchgate.net

Furthermore, by performing conductivity measurements at different temperatures, the thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), can be calculated. These parameters provide valuable insights into the spontaneity and driving forces of the micellization process. For instance, studies on similar quaternary ammonium surfactants show that the micellization process is generally spontaneous (negative ΔG°mic) and entropically driven. nih.govresearchgate.net

Table 2: Micellization Parameters Determinable by Conductivity

| Parameter | Description |

|---|---|

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles. |

| Degree of Micelle Ionization (β) | The ratio of the slope of conductivity vs. concentration plot above and below the CMC. |

| Gibbs Free Energy of Micellization (ΔG°mic) | Indicates the spontaneity of the micellization process. |

| Enthalpy of Micellization (ΔH°mic) | The heat change associated with the formation of micelles. |

| Entropy of Micellization (ΔS°mic) | The change in randomness or disorder during micellization. |

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a critical parameter for characterizing the surface charge of particles or interfaces in a liquid medium. For systems involving (2-Hydroxyethyl)octadecylammonium chloride, which is a cationic surfactant, zeta potential measurements provide essential information about the electrostatic properties it imparts to surfaces and its role in the stability of colloidal dispersions. lsu.eduanton-paar.com

When a particle is dispersed in a liquid, it develops a surface charge, which attracts a layer of counter-ions from the surrounding medium. This forms an electrical double layer, consisting of a tightly bound Stern layer and a more diffuse outer layer. nanocomposix.comnih.gov The zeta potential is defined as the electric potential at the "slipping plane," which is the boundary that separates the ions that move with the particle from those that remain with the bulk liquid. nih.gov

The measurement is typically performed by applying an electric field across the sample and measuring the velocity of the particles, a phenomenon known as electrophoresis. nih.gov The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation. nih.gov The magnitude of the zeta potential is an indicator of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion.

The adsorption of the positively charged (2-Hydroxyethyl)octadecylammonium head groups onto a negatively charged surface will neutralize the original surface charge and, with increasing concentration, eventually lead to a charge reversal, resulting in a positive zeta potential. The value of the zeta potential is highly dependent on factors such as the pH, ionic strength, and concentration of the surfactant in the solution. nanocomposix.comnih.gov Therefore, reporting these conditions is crucial for the interpretation of results. Knowledge of the zeta potential is vital for understanding and controlling the stability of emulsions and suspensions, as well as for studying the interaction of the surfactant with various substrates. lsu.edu

Table 3: Colloidal Stability Based on Zeta Potential Values

| Zeta Potential (mV) | Stability Behavior |

|---|---|

| 0 to ±10 | Rapid agglomeration or coagulation |

| ±10 to ±30 | Incipient instability |

| ±30 to ±60 | Moderate to good stability |

| > ±60 | Excellent stability |

Source: This table represents generally accepted principles for interpreting zeta potential data. nanocomposix.com

Microscopic and Imaging Techniques

Transmission Electron Microscopy (TEM) for Self-Assembly and Nanocomposite Morphology

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the nanoscale morphology of materials. For amphiphilic molecules like (2-Hydroxyethyl)octadecylammonium chloride, TEM, particularly Cryogenic-TEM (Cryo-TEM), is instrumental in elucidating the structure of self-assembled aggregates in solution. Surfactants of this class are known to form various structures, such as micelles, lamellar phases, or vesicles, depending on concentration, temperature, and solvent conditions.

In a study on a structurally similar fluorinated quaternary ammonium surfactant also containing a hydroxyethyl group, Cryo-TEM imaging clearly identified the formation of vesicles in aqueous solutions semanticscholar.org. This finding suggests that (2-Hydroxyethyl)octadecylammonium chloride likely forms similar vesicular or micellar structures. The octadecyl chain provides the hydrophobic driving force for self-assembly, while the hydrophilic headgroup, featuring both a quaternary ammonium charge and a hydroxyl group, dictates the interfacial curvature and packing of the molecules.

Furthermore, TEM is essential for characterizing the morphology of nanocomposites where this surfactant is employed. When used as a surface modifier for nanoparticles or as a stabilizer in polymer matrices, TEM can directly visualize the dispersion of the nanoparticles and the integrity of the surfactant coating at the nanoscale. sciopen.comresearchgate.netwiley.com The technique provides critical information on how the surfactant mediates the interface between different phases, which is crucial for the performance of the final composite material.

Atomic Force Microscopy (AFM) for Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanometer scale. mdpi.com It is an indispensable tool for characterizing the adsorption and film-forming behavior of surfactants like (2-Hydroxyethyl)octadecylammonium chloride on various substrates. nih.govmdpi.com

When a surface is treated with a solution of (2-Hydroxyethyl)octadecylammonium chloride, the surfactant molecules can adsorb and form organized films, such as monolayers or bilayers. AFM can be operated in both air and liquid environments, allowing for the in-situ visualization of this film formation process. nih.govyoutube.com The resulting images can reveal:

Surface Coverage: The extent to which the surfactant covers the substrate.

Film Thickness: Height measurements can distinguish between monolayer and bilayer structures. For example, studies on similar long-chain surfactants on mica have shown distinct height differences corresponding to molecular dimensions nih.gov.

Morphology and Defects: The homogeneity of the film, the presence of aggregates, and any defects or pinholes can be clearly visualized.

Nanomechanical Properties: Beyond imaging, AFM can probe local mechanical properties like adhesion and stiffness, which are altered by the presence of the surfactant film nih.gov.

By studying the surface morphology, AFM provides insights into the orientation and packing of the surfactant molecules, which are dictated by the interactions between the octadecyl tail, the hydroxyethyl headgroup, and the substrate.

Thermal Analysis

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. For (2-Hydroxyethyl)octadecylammonium chloride, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for determining its phase behavior and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is highly sensitive to the energy changes associated with phase transitions. nih.govnih.gov For long-chain quaternary ammonium salts, DSC thermograms can reveal multiple thermal events, including solid-solid phase transitions (changes in crystal packing) and melting from a solid to a liquid crystalline or isotropic liquid state.

While a specific DSC curve for (2-Hydroxyethyl)octadecylammonium chloride is not available, data from the closely related alkyl-(2-hydroxyethyl)-dimethylammonium bromide series provides a strong indication of the expected behavior nih.gov. These compounds exhibit distinct endothermic peaks corresponding to solid-solid transitions and melting. The temperatures and enthalpies of these transitions are highly dependent on the length of the alkyl chain. It is expected that (2-Hydroxyethyl)octadecylammonium chloride, with its C18 chain, would show a high melting temperature and potentially one or more solid-state transitions below its melting point.

Table 1: Thermal Transition Data for Structurally Similar Alkyl-(2-hydroxyethyl)-dimethylammonium Bromides nih.gov This data is for analogous bromide salts and serves as a reference for the expected behavior of the chloride salt.

| Compound | Transition | Onset Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Hexyl-(2-hydroxyethyl)-dimethylammonium Bromide | Melting | 94.8 | 32.5 |

| Octyl-(2-hydroxyethyl)-dimethylammonium Bromide | Solid-Solid | 46.1 | 14.5 |

| Melting | 114.7 | 20.4 | |

| Decyl-(2-hydroxyethyl)-dimethylammonium Bromide | Solid-Solid | 62.4 | 22.8 |

| Melting | 129.5 | 22.6 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material. The primary output is a TGA curve showing mass loss versus temperature, from which the onset temperature of decomposition can be determined.

For quaternary ammonium salts, thermal decomposition typically occurs at elevated temperatures. researchgate.net Studies on various hydroxyethyl-containing protic ionic liquids show that mass loss can begin at temperatures significantly lower than the main decomposition event, indicating a long-term stability limit that is lower than what is suggested by rapid heating scans nih.gov. The thermal stability is influenced by the nature of both the cation and the anion. For salts with a chloride anion, decomposition can involve processes like the Hofmann elimination or nucleophilic substitution, leading to the loss of volatile products researchgate.netnih.gov.

Based on analyses of related N-alkyl-2-hydroxyethylammonium salts, the onset of significant decomposition for (2-Hydroxyethyl)octadecylammonium chloride is expected to be well above 150°C. For instance, some N-(2-hydroxyethyl)-ethylenediamine based ionic liquids show thermal stability up to 150 °C researchgate.net, while other tris(2-hydroxyethyl)ammonium-based systems show mass loss starting near 77°C (350 K) in long-term isothermal tests nih.gov.

Table 2: Thermal Stability Data for Related Hydroxyethyl Ammonium Compounds

| Compound | Method | Onset Decomposition Temperature (Td, 5%) | Source |

| Tris(2-hydroxyethyl)ammonium lactate | Dynamic TGA (5 K/min) | ~180 °C | nih.gov |

| Tris(2-hydroxyethyl)ammonium hydrogen succinate | Dynamic TGA (5 K/min) | ~190 °C | nih.gov |

| N-methyl-2-hydroxyethylammonium propionate | Dynamic TGA (2 K/min) | ~157 °C | ua.pt |

Structure Activity and Structure Property Relationship Studies

Influence of Alkyl Chain Length on Surfactant Behavior

The octadecyl (C18) tail of (2-Hydroxyethyl)octadecylammonium chloride is a primary determinant of its surfactant properties. In quaternary ammonium (B1175870) compounds (QACs), the length of the alkyl chain significantly influences key parameters such as the critical micelle concentration (CMC), surface activity, and aggregation behavior.

Generally, for a homologous series of surfactants, increasing the alkyl chain length leads to a decrease in the CMC. researchgate.net This is because a longer hydrophobic chain provides a stronger driving force for the molecules to escape the aqueous phase and form micelles. For instance, studies on benzylalkylammonium chlorides (BACs) have shown that the CMC decreases logarithmically with an increase in the alkyl chain length, from 188 mM for a C8 chain to 0.1 mM for a C18 chain. researchgate.net This trend indicates that the C18 chain in (2-Hydroxyethyl)octadecylammonium chloride contributes to a low CMC, signifying high efficiency in forming micelles.

The length of the alkyl chain also enhances surface activity. At a fixed concentration, surfactants with longer alkyl chains typically exhibit lower surface tension. nih.gov For example, in the alkyltrimethylammonium bromide series, cetyltrimethylammonium bromide (CTAB, C16) shows greater surface activity than tetradecyltrimethylammonium bromide (TTAB, C14) and dodecyltrimethylammonium (B156365) bromide (DTAB, C12). nih.gov This enhanced surface activity is attributed to the increased hydrophobicity, which promotes more effective packing at interfaces. However, extremely long alkyl chains can sometimes lead to decreased mobility and potential curling of the chain, which may affect the molecule's arrangement at interfaces. nih.gov

Furthermore, the alkyl chain length impacts the nature of the aggregates formed. Longer chains favor the formation of larger, non-spherical micelles, such as cylindrical or rod-like structures, due to changes in the surfactant packing parameter. princeton.edu The interaction between the surfactant and other molecules is also strengthened with a longer alkyl chain, enhancing properties like the binding strength to dyes or other substrates. nih.gov

| Alkyl Chain Length | Critical Micelle Concentration (CMC) | Surface Activity | Aggregate Structure |

|---|---|---|---|

| Shorter (e.g., C8-C12) | Higher | Lower | Typically Spherical Micelles |

| Medium (e.g., C14-C16) | Intermediate | Higher | Tendency towards Cylindrical/Rod-like Micelles princeton.edu |

| Longer (e.g., C18) | Lower researchgate.net | Highest nih.gov | Favors Larger, Non-spherical Aggregates nih.govprinceton.edu |

Effect of Hydroxyl Group Number and Position on Surface Activity and Aggregation

The presence of a 2-hydroxyethyl group in the head of (2-Hydroxyethyl)octadecylammonium chloride introduces specific characteristics that differentiate it from simple alkyl quaternary ammonium salts like octadecyltrimethylammonium chloride. The hydroxyl group enhances the hydrophilicity of the head group and allows for hydrogen bonding.

Studies comparing surfactants with and without hydroxyl groups show that introducing a hydroxyl group generally increases the critical micelle concentration (CMC) and the minimum area occupied by each molecule (Amin) at the air-water interface. rsc.orgrsc.org This suggests that the hydroxyl group's hydrophilicity and steric hindrance can slightly weaken the molecule's ability to pack tightly at interfaces. rsc.org For instance, research on dodecyl-based cationic surfactants revealed that substituting a methyl group with a hydroxyethyl (B10761427) group led to a decrease in the CMC. acs.org However, another study indicated that as the number of hydroxyl groups increases, the hydrophilicity of the surfactant molecule increases, which can weaken the interfacial accumulation ability. rsc.orgrsc.org

The hydroxyl group plays a significant role in aggregation. It can form intermolecular hydrogen bonds, which can strengthen interactions between surfactant molecules. rsc.org This can lead to different aggregation behaviors compared to non-hydroxylated counterparts. The introduction of a hydroxyl group into the head of a surfactant was found to decrease the standard Gibbs energy of micellization (ΔG0mic), indicating that micellization becomes less spontaneous. acs.org However, the presence of the hydroxyl group had little effect on the aggregation number, which is the number of surfactant molecules in a single micelle. acs.org

The position of the hydroxyl group is also critical. When located in the head group, as in (2-Hydroxyethyl)octadecylammonium chloride, it primarily influences the hydrophilic-lipophilic balance (HLB) and intermolecular interactions at the micellar surface. In contrast, hydroxyl groups on the hydrophobic tail increase surface activity. researchgate.net

| Property | Effect of Introducing a Hydroxyl Group | Rationale | Reference |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | Generally decreases | Substitution of a methyl group with a more polar hydroxyethyl group. | acs.org |

| Minimum Area per Molecule (Amin) | Increases | Increased hydrophilicity and steric complexity restricts tight packing at the interface. | rsc.orgrsc.org |

| Gibbs Free Energy of Micellization (ΔG0mic) | Decreases (becomes less negative) | Micellization becomes less spontaneous. | acs.org |

| Intermolecular Interactions | Enables hydrogen bonding | Strengthens interactions between surfactant molecules in aggregates. | rsc.org |

Impact of Head Group Structure on Micellization and Self-Assembly

The size and shape of the head group influence the surfactant packing parameter (p), which helps predict the geometry of the resulting aggregates. nih.gov A larger head group size generally decreases the packing parameter, which favors the formation of spherical micelles over cylindrical ones. princeton.edu While the (2-hydroxyethyl) group is larger than a methyl group, its flexibility and ability to hydrogen bond add complexity. The introduction of a hydroxyethyl group in place of a methyl group was found to increase the surface area of the surfactant headgroup (Amic) and the radius of the micelles (r). acs.org

The architecture of the head group plays a crucial role in regulating the physicochemical properties of the surfactant. researchgate.net Even subtle modifications, such as replacing methyl groups with ethyl or propyl groups, can alter micellization and phase behavior. princeton.eduresearchgate.net The presence of the hydroxyethyl group specifically can lead to the formation of different types of aggregates, such as vesicles or other complex structures, due to the potential for directional hydrogen bonding between head groups. nih.gov This is distinct from the behavior of simpler quaternary ammonium surfactants like CTAB, which primarily form spherical or rod-like micelles.

Research has shown that for surfactants with amide bonds in their structure, which also facilitate hydrogen bonding, stepwise aggregation can occur, leading to the formation of large aggregates that can transition to smaller micelles as concentration increases. nih.govnih.gov The hydroxyethyl group in (2-Hydroxyethyl)octadecylammonium chloride could potentially induce similar complex self-assembly behaviors.

Counterion Effects on Colloidal Properties and Solubility

In an ionic surfactant like (2-Hydroxyethyl)octadecylammonium chloride, the counterion (Cl⁻) is not merely a spectator but actively participates in the surfactant's solution behavior. The nature of the counterion affects the electrostatic repulsion between the charged head groups, thereby influencing micelle formation, size, and shape.

The degree to which a counterion binds to the micelle surface is a key factor. More strongly binding counterions are more effective at shielding the electrostatic repulsion between the surfactant head groups. This leads to a lower CMC and promotes the growth of micelles from spherical to cylindrical shapes. princeton.edu For instance, in alkyltrimethylammonium systems, the transition from spherical to rod-like micelles occurs at lower salt concentrations for bromide (Br⁻) compared to chloride (Cl⁻), indicating that bromide binds more strongly to the micelle surface. princeton.edu

The type of counterion also significantly impacts the solubility and the Krafft point of the surfactant. The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. A surfactant is only effective above this temperature. Changing the counterion can alter the Krafft point; for example, replacing chloride with a more hydrophobic anion can decrease the Krafft point and widen the temperature range of application. researchgate.net The choice of counterion can also influence the formation of different phases, such as liquid crystalline phases, at higher surfactant concentrations. researchgate.net

Structural Determinants of Environmental Degradation Pathways

The environmental fate of (2-Hydroxyethyl)octadecylammonium chloride is largely determined by its biodegradability, which is dictated by its chemical structure. Quaternary ammonium compounds are known to adsorb strongly to sludge and sediments due to their positive charge, which can limit their bioavailability for microbial degradation. hnu.edu.cnnih.gov

The length of the alkyl chain is a critical factor. Generally, the rate of biodegradation for QACs decreases as the alkyl chain length increases. hnu.edu.cn The strong adsorption of long-chain QACs, such as those with a C18 tail, to solids further limits their degradation. hnu.edu.cn